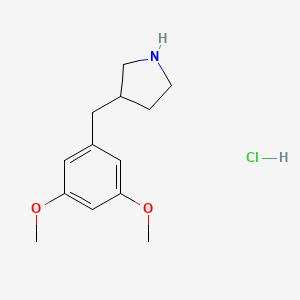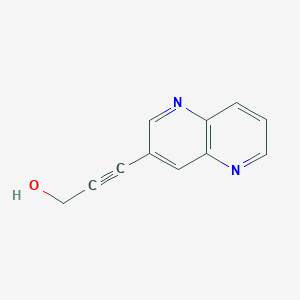![molecular formula C18H18ClN3OS B1402838 N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloropropanamide CAS No. 1365964-20-0](/img/structure/B1402838.png)
N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloropropanamide
Vue d'ensemble
Description
“N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloropropanamide” is a compound that has been mentioned in the context of antitubulin agents . It is based on the 4,5,6,7-tetrahydrothieno [2,3-c] pyridine molecular skeleton .
Synthesis Analysis
The synthesis of this compound involves the design and creation of compounds based on the 4,5,6,7-tetrahydrothieno [2,3-c] pyridine and 4,5,6,7-tetrahydrobenzo [b] thiophene molecular skeleton . These compounds are characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position, respectively .Molecular Structure Analysis
The molecular structure of this compound is based on the 4,5,6,7-tetrahydrothieno [2,3-c] pyridine molecular skeleton . It is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position, respectively .Chemical Reactions Analysis
The chemical reactions involved in the creation of this compound include the design and synthesis of compounds based on the 4,5,6,7-tetrahydrothieno [2,3-c] pyridine and 4,5,6,7-tetrahydrobenzo [b] thiophene molecular skeleton .Applications De Recherche Scientifique
Synthesis and Biological Applications
Research on compounds structurally related to N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloropropanamide has primarily focused on their synthesis and potential therapeutic applications. These studies have led to the development of various derivatives with significant biological activities, including anticonvulsant, anticancer, and antitubulin effects.
Anticonvulsant Activity : Novel tetrahydrothieno[3,2-c]pyridines and related compounds have been synthesized and evaluated for their anticonvulsant activity. Derivatives such as 4-methyl-4-phenyl and 4-methyl-4-(2-thienyl) tetrahydrothieno[3,2-c]pyridine hydrochlorides have shown significant anticonvulsant effects against NMDA-induced seizures in mice, highlighting the therapeutic potential of these compounds in the treatment of epilepsy and other seizure-related disorders (Ohkubo et al., 1996).
Anticancer and Antitubulin Activities : The synthesis of new derivatives containing the tetrahydrothieno[2,3-c]pyridine scaffold has revealed compounds with potent antiproliferative activity against cancer cell lines. Notably, certain derivatives have been identified as effective inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells without inducing toxicity in normal cells. This selective anticancer activity suggests their potential as therapeutic agents in oncology (Romagnoli et al., 2020).
Chemical Synthesis and Modification : The chemical synthesis and modification of tetrahydrothieno[2,3-c]pyridines and related heterocyclic compounds have been extensively studied. These studies involve various synthetic routes and chemical reactions aiming to introduce different functional groups into the core structure, thereby altering the physicochemical properties and biological activities of the resultant compounds. Techniques such as the reaction of N-methylmorpholinium derivatives with chloroacetamide and the subsequent refluxing with acyl chlorides have been utilized to synthesize hexa- and octahydropyrido thieno pyrimidine derivatives, demonstrating the versatility of these compounds in chemical synthesis (Dotsenko et al., 2003).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c1-12(19)17(23)21-18-15(9-20)14-7-8-22(11-16(14)24-18)10-13-5-3-2-4-6-13/h2-6,12H,7-8,10-11H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMOCRQNUQSDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloropropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(3,5-Dibromo-4-hydroxy-phenyl)-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402759.png)
![3-[2-(3-Benzothiazol-6-yl-4-oxo-2-thioxo-thiazolidin-5-ylidene)-acetyl]-1H-indole-5-carbonitrile](/img/structure/B1402760.png)
![7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide hydrochloride](/img/structure/B1402761.png)

![methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B1402767.png)
![8-Iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1402768.png)



![5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1402777.png)
![5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1402778.png)